molecular formula C19H22F2N6OS B2956441 N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide CAS No. 946282-97-9

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide

Cat. No.: B2956441
CAS No.: 946282-97-9
M. Wt: 420.48
InChI Key: JLKAISXQPYPLFW-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by its distinct substituents:

  • Propylamino group at position 4 (C4), contributing to hydrogen-bonding interactions in biological targets.
  • 2,4-Difluorobenzamide side chain, linked via an ethyl spacer to the pyrazolo[3,4-d]pyrimidine core, which may improve binding affinity and selectivity in kinase inhibition.

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N6OS/c1-3-7-22-16-14-11-24-27(17(14)26-19(25-16)29-4-2)9-8-23-18(28)13-6-5-12(20)10-15(13)21/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,23,28)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKAISXQPYPLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step organic synthesis. One might start with the synthesis of the pyrazolo[3,4-d]pyrimidin-1-yl core, followed by selective functionalization of the ethylthio and propylamino groups. Detailed reaction conditions would involve carefully controlled temperatures, pressures, and use of appropriate solvents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be scaled up using continuous flow reactors to maintain consistency in reaction conditions. Advanced purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) would be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide can undergo various chemical reactions including:

  • Oxidation: : The ethylthio group may undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The nitro groups (if present in derivatives) can be reduced to amines.

  • Substitution: : Halogen substitution can occur on the difluorobenzamide moiety under suitable conditions.

Common Reagents and Conditions
  • Oxidation: : Utilization of hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Application of lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Employing nucleophiles like ammonia or thiols under elevated temperatures and appropriate catalysts.

Major Products Formed

The major products of these reactions are typically more functionalized derivatives of the parent compound, potentially leading to new analogs with varied biological activities.

Scientific Research Applications

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide finds applications in:

  • Chemistry: : Used as a starting material for synthesizing complex molecules in organic synthesis.

  • Biology: : Potentially as a probe in biochemical assays to study enzyme interactions.

  • Medicine: : Investigated for its activity against certain pathogens or as a lead compound in drug development.

  • Industry: : Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, possibly inhibiting enzyme function or modulating receptor activity. It can bind to active sites of enzymes or receptors, altering their normal function and thereby exerting its effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[3,4-d]pyrimidine scaffold is widely explored in drug discovery. Below is a comparative analysis of key analogues:

Compound Name / ID Substituents (C4, C6, Side Chain) Molecular Weight Key Findings
Target Compound C6: Ethylthio; C4: Propylamino; Side chain: 2,4-Difluorobenzamide ~448.5* Hypothesized to balance lipophilicity (ethylthio) and target engagement (fluorinated benzamide).
C6: Ethylthio; C4: Isobutylamino; Side chain: 4-Fluorophenylacetamide 430.5 Increased steric bulk (isobutylamino) may reduce solubility but enhance target affinity.
C4: 4-Benzylpiperazinyl; Side chain: 2-Chloro-6-fluorobenzamide 494.0 Benzylpiperazine enhances solubility; chloro-fluorobenzamide improves halogen bonding.
(Compound 15) C6: Propylamino; C3: N-Methylbenzenesulfonamide; Side chain: Tetrahydro-2H-pyran-4-yl ~480.0 Tetrahydro-2H-pyran improves metabolic stability; sulfonamide enhances kinase selectivity (Mer kinase inhibition).
(Compound 2w) C4: Boc-protected amino; Side chain: Benzo[d]oxazol-2-ylthio ~500.0 High synthetic yield (92%); Boc group facilitates further functionalization.

*Estimated molecular formula: C₂₁H₂₃F₂N₇OS; molecular weight calculated using standard atomic masses.

Key Structural Determinants of Activity

  • C4 Substitutions: Propylamino (target) vs. isobutylamino (): Shorter alkyl chains (propyl) may reduce steric hindrance, favoring target binding.
  • C6 Modifications : Ethylthio (target, ) vs. thioether-linked heterocycles (): Thioethers improve stability over oxygen-based linkers.
  • Side Chain Diversity: Fluorinated benzamides (target, ) vs.

Biological Activity

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound's structure incorporates various functional groups that suggest potential biological activities, particularly in medicinal chemistry. Research into similar compounds has indicated a range of biological effects, making this compound a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C19H22F2N6OS, with a molecular weight of 420.5 g/mol. The presence of the ethylthio group and difluorobenzamide moiety enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC19H22F2N6OS
Molecular Weight420.5 g/mol
CAS Number946364-74-5

Biological Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives has shown promising biological activities, including:

  • Antitumor Activity : Compounds with similar structures have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The inhibition of DHFR is particularly noteworthy as it parallels the action of established chemotherapeutics like methotrexate. Studies have shown that certain pyrazolo[3,4-d]pyrimidines exhibit IC50 values in the low micromolar range against cancer cell lines, indicating strong potential for therapeutic applications .

Case Studies

  • Antitumor Evaluation : A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor effects. One compound showed marked DHFR inhibition and induced pro-apoptotic pathways in MCF-7 cells. The results highlighted the potential of these derivatives as viable alternatives to traditional antifolates .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo[3,4-d]pyrimidines revealed that modifications in the substituents significantly affect their biological activity. For example, the introduction of ethylthio and propylamino groups was associated with enhanced activity against specific cancer types compared to simpler analogs .

The primary mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes involved in nucleotide synthesis and cellular proliferation pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.

Q & A

Q. What scale-up challenges arise in transitioning from lab-scale to pilot-scale synthesis?

  • Methodological Answer :
  • Process Intensification : Optimize heat/mass transfer using flow reactors (e.g., Corning AFR).
  • Waste Reduction : Implement solvent recycling (e.g., acetonitrile recovery via distillation).
  • Reactor Design : Follow CRDC guidelines () for mixing efficiency and safety protocols .

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